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molecular formula C7H5Cl2NO B8272405 5-Chloro-3-methylpicolinoyl chloride

5-Chloro-3-methylpicolinoyl chloride

Cat. No. B8272405
M. Wt: 190.02 g/mol
InChI Key: IVQOCHJAUGMAGC-UHFFFAOYSA-N
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Patent
US09249151B2

Procedure details

Thionyl chloride (71 μl, 962 μmol) is added to a mixture of 5-chloro-3-methyl-pyridine-2-carboxylic acid (150 mg, 874 μmol), toluene (1 ml) and DMF (20 μl). The mixture is heated to 60° C. for 1 hour. The mixture is concentrated in vacuo and the crude product used directly without further purification.
Quantity
71 μL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:7]=[C:8]([CH3:15])[C:9]([C:12](O)=[O:13])=[N:10][CH:11]=1.C1(C)C=CC=CC=1>CN(C=O)C>[Cl:5][C:6]1[CH:7]=[C:8]([CH3:15])[C:9]([C:12]([Cl:3])=[O:13])=[N:10][CH:11]=1

Inputs

Step One
Name
Quantity
71 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
150 mg
Type
reactant
Smiles
ClC=1C=C(C(=NC1)C(=O)O)C
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
20 μL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product used directly without further purification

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(=NC1)C(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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